molecular formula C4H8O2 B017549 2-Hydroxytetrahydrofuran CAS No. 5371-52-8

2-Hydroxytetrahydrofuran

Cat. No.: B017549
CAS No.: 5371-52-8
M. Wt: 88.11 g/mol
InChI Key: JNODDICFTDYODH-UHFFFAOYSA-N
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Description

2-Hydroxytetrahydrofuran is an organic compound with the molecular formula C4H8O2. It is a cyclic hemiacetal and a derivative of tetrahydrofuran. This compound is known for its role as a by-product in the hydrogenation of 1,4-butynediol to 1,4-butanediol in industrial processes .

Scientific Research Applications

Chemical Synthesis

2-Hydroxytetrahydrofuran serves as a versatile intermediate in organic synthesis. Its ability to participate in hydrogen bonding enhances its reactivity, making it useful in forming stable complexes with transition metals. This property is crucial for catalytic processes, particularly in the synthesis of complex organic molecules.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Metal Complex FormationForms stable complexes with transition metals
Hydrogen Bonding InteractionsEngages in hydrogen bonding with nucleophiles
Catalytic ApplicationsUsed in oxidation reactions catalyzed by copper

Environmental Applications

Research indicates that 2-THF exhibits potential benefits in environmental chemistry, particularly in wastewater treatment. It can prevent the formation of nitrates and nitrites from nitrogen-containing organic compounds, which is significant for reducing pollution levels.

Case Study: Wastewater Treatment

In a study focused on wastewater management, 2-THF was evaluated for its effectiveness in reducing nitrogenous pollutants. The results demonstrated a marked decrease in nitrate levels when treated with 2-THF, highlighting its utility as an environmentally friendly agent.

Emerging research suggests that this compound may have implications in biological systems, particularly concerning metabolic disorders and autoimmune diseases. Its interactions at the molecular level could influence various biological processes.

Table 2: Biological Studies Involving this compound

Study FocusFindingsReference
Metabolic DisordersPotential benefits in managing metabolic conditions
Autoimmune DiseasesEarly research indicates possible therapeutic effects

Industrial Applications

The industrial relevance of this compound extends to its use as a solvent and raw material for polymer production. Its derivatives can be utilized in various chemical processes, including cationic polymerization.

Case Study: Polymer Production

A patent outlines methods for producing tetrahydrofuran-based polymers using 2-THF as a precursor. The resulting polymers exhibit favorable properties for industrial applications, demonstrating the compound's versatility beyond laboratory settings.

Research and Development Trends

Current research is focused on understanding the mechanisms of oxidation catalysis involving copper-oxygen intermediates, where this compound plays a role as a ligand. This area of study aims to enhance synthetic methodologies and develop more efficient catalytic systems.

Table 3: Research Directions Involving this compound

Research AreaObjectiveReference
CatalysisInvestigating copper-oxygen species
Mechanistic StudiesUnderstanding oxidation mechanisms

Mechanism of Action

The mechanism of action of 2-Hydroxytetrahydrofuran in hydrogenation involves the activation of the O-C-O bond over the tetrahydrofuran ring. This process is facilitated by the synergism between nickel sites, which have a high ability to activate hydrogen, and iron-containing sites, which have strong oxophilicity . This interaction promotes the hydrogenation of this compound to 1,4-butanediol.

Comparison with Similar Compounds

2-Hydroxytetrahydrofuran can be compared with other similar compounds such as:

This compound is unique due to its cyclic hemiacetal structure and its role as an intermediate in various chemical reactions and industrial processes.

Biological Activity

2-Hydroxytetrahydrofuran (2-HTHF) is an organic compound characterized by its tetrahydrofuran ring structure with a hydroxyl group at the second carbon atom. This compound has garnered attention in various fields, particularly in environmental chemistry and microbiology, due to its potential biological activities and applications in biodegradation processes. Understanding the biological activity of 2-HTHF is essential for its application in wastewater treatment and its role as a metabolic intermediate in microbial degradation pathways.

This compound has the molecular formula C4H8O2C_4H_8O_2 and exists as a cyclic hemiacetal. Its structural properties allow it to participate in hydrogen bonding, which enhances its reactivity with biological molecules and electrophiles. The compound can also form tautomeric structures, such as 4-hydroxybutyraldehyde, which further contribute to its biological interactions.

Biodegradation Pathways

Research indicates that 2-HTHF plays a crucial role as an intermediate in the microbial degradation of tetrahydrofuran (THF). Two primary pathways have been identified:

  • Oxidation Pathway : In this pathway, THF is oxidized to 2-HTHF, which is subsequently converted to γ-butyrolactone before being transformed into 4-hydroxybutyrate. This metabolite is further oxidized to succinate, entering the tricarboxylic acid cycle for mineralization .
  • Biodegradation by Microorganisms : Strains such as Pseudonocardia and Rhodococcus have demonstrated the ability to degrade THF, with 2-HTHF identified as a key metabolic intermediate during this process. For instance, strain ZM01 showed significant growth on THF and identified 2-HTHF through gas chromatography analyses .

Biological Activity and Applications

The biological activity of 2-HTHF extends beyond its role in biodegradation:

  • Wastewater Treatment : Due to its ability to prevent the formation of nitrates and nitrites from nitrogen-containing compounds, 2-HTHF has potential applications in wastewater treatment systems. This property can help mitigate environmental pollution by reducing harmful nitrogen species.
  • Microbial Interactions : The compound's ability to form stable complexes with transition metals may influence catalytic processes within microbial systems, enhancing degradation rates of pollutants .

Case Studies

Several studies highlight the significance of 2-HTHF in environmental microbiology:

  • Degradation Studies : A study demonstrated that the initial key metabolic intermediate 2-HTHF was detected during THF degradation by Rhodococcus sp., showcasing its role in microbial metabolism .
  • Environmental Impact : Research on the biodegradation pathways of THF indicated that strains capable of utilizing THF as a sole carbon source also produced 2-HTHF, emphasizing its importance in ecological contexts where THF is prevalent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Wastewater TreatmentPrevents formation of nitrates/nitrites; useful in treatment applications
Microbial MetabolismServes as an intermediate in THF degradation by various microbial strains
Metal ComplexationForms stable complexes with transition metals; may enhance catalytic processes

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 2-hydroxytetrahydrofuran (2-HTHF) in laboratory settings?

  • Methodological Answer : 2-HTHF is commonly synthesized via the oxidation of tetrahydrofuran (THF). For instance, catalytic oxidation using iron-containing clay treated at ≥500°C with H₂O₂ as an oxidant yields 2-HTHF as a primary product, alongside γ-butyrolactone (BTL) . Alternatively, enzymatic pathways involving succinate semialdehyde and γ-hydroxybutyrate intermediates can produce 2-HTHF in closed-loop bioreactor systems . Analytical validation via GC-MS or HPLC is recommended to confirm purity and quantify yields.

Q. How should researchers safely handle 2-HTHF given its potential hazards?

  • Methodological Answer : Safety protocols include:

  • Engineering controls : Use fume hoods and local exhaust ventilation to minimize inhalation risks.
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Inspect gloves for integrity before use .
  • Storage : Store in airtight containers at -20°C to prevent degradation or peroxidation .
  • Waste disposal : Treat 2-HTHF-contaminated waste as hazardous; incinerate or neutralize via Fenton oxidation (e.g., Fe²⁺/H₂O₂ at pH 4.5–5.0) .

Q. What analytical techniques are most effective for characterizing 2-HTHF and its derivatives?

  • Methodological Answer :

  • Structural elucidation : NMR (¹H/¹³C) to confirm stereochemistry and functional groups.
  • Quantitative analysis : Gas chromatography with flame ionization detection (GC-FID) for purity assessment.
  • Degradation monitoring : LC-MS/MS to identify intermediates like 4-hydroxybutanoate during Fenton-based wastewater treatment .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize 2-HTHF selectivity in THF oxidation?

  • Methodological Answer : Use response surface methodology (RSM) with Box-Behnken design to model variables:

  • Key factors : H₂O₂/THF molar ratio (≥1.0), Fe²⁺ concentration (2.5–3.0 mM), pH (4.0–5.0), and reaction time (90–120 min).
  • Trade-offs : Higher Fe²⁺ doses improve THF conversion but may reduce selectivity due to non-specific radical reactions. Thermal activation of clay catalysts (≥500°C) enhances Fe species mobility, favoring 2-HTHF formation over BTL .

Q. What mechanisms explain contradictory reports on 2-HTHF’s role as a terminal vs. intermediate product in THF degradation?

  • Methodological Answer : Contradictions arise from divergent reaction pathways:

  • Terminal product : In Fenton systems, 2-HTHF accumulates due to incomplete mineralization, requiring prolonged reaction times (>110 min) for further oxidation to carboxylic acids .
  • Intermediate product : In enzymatic cycles (e.g., biofilm reactors), 2-HTHF is rapidly converted back to succinate via NADH-dependent reductases . Cross-validation using isotopic labeling (e.g., ¹³C-THF) can clarify pathway dominance under specific conditions.

Q. How do catalyst properties influence 2-HTHF yield in heterogeneous systems?

  • Methodological Answer :

  • Active sites : Iron oxide clusters in thermally treated clay (≥500°C) generate Fe-peroxo intermediates, which abstract hydrogen from THF to form 2-HTHF .
  • Support effects : TiO₂-supported Pd catalysts (1–3 nm particle size) enhance selectivity in hydrogenation reactions by stabilizing 2-HTHF through π-backbonding interactions .
  • Deactivation : Catalyst fouling due to 2-HTHF adsorption can be mitigated via periodic calcination (400°C, 2 h) .

Q. What regulatory considerations apply to 2-HTHF in pharmacological research?

  • Methodological Answer :

  • Controlled substances : 2-HTHF is listed under precursor regulations in some jurisdictions (e.g., Australia’s Controlled Substances Act) due to its potential use in synthetic opioid production .
  • Compliance : Document all syntheses and disposals per ICH guidelines for residual solvents (Class 2 PDE limits) and maintain chain-of-custody records for audits .

Properties

IUPAC Name

oxolan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-4-2-1-3-6-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNODDICFTDYODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968469
Record name Oxolan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5371-52-8
Record name 2-Hydroxytetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5371-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanol, tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005371528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxolan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Hydroxytetrahydrofuran
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